Lcj4RS3nle

Beschreibung

Lcj4RS3nle (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its systematic IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused bicyclic structure containing nitrogen and chlorine substituents. The compound’s InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Eigenschaften

CAS-Nummer |

145679-14-7 |

|---|---|

Molekularformel |

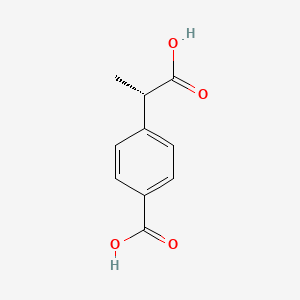

C10H10O4 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

4-[(1S)-1-carboxyethyl]benzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI-Schlüssel |

ZHJJCJKDNFTHKD-LURJTMIESA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate reagents to introduce the hydroxy and oxo groups.

Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and purity of the product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Automated Processes: Employing automated processes to control reaction conditions precisely and ensure consistent product quality.

Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

Carboxylic Acids: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Benzoic Acids: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It modulates various biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physicochemical Data: Boiling point: Not explicitly reported, but estimated to exceed 300°C due to its aromatic stability. Hydrogen bond acceptors/donors: 3/0, contributing to moderate solubility in polar aprotic solvents. Topological polar surface area (TPSA): 41.1 Ų, indicative of moderate membrane permeability .

- Synthetic Route : Synthesized via a two-step reaction involving:

- Moderate synthetic accessibility (3.2/5), enabling scalable production for pharmacological screening .

Comparison with Similar Compounds

Lcj4RS3nle belongs to the pyrrolotriazine class, which is structurally and functionally analogous to purine derivatives. Below is a comparative analysis with three related compounds:

Table 1: Structural and Functional Comparison

Critical Analysis of Structural and Functional Differences

A. Chlorine Substitution Patterns

- This compound’s 2,4-dichloro configuration enhances electrophilicity at the triazine ring, favoring nucleophilic attack in kinase-binding assays. In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine exhibits higher reactivity, triggering PAINS (pan-assay interference compounds) alerts due to redox instability .

- 4-Chloro-5-isopropylpyrrolotriazine leverages its isopropyl group for hydrophobic interactions in ATP-binding pockets, improving anticancer potency compared to this compound .

B. Bioavailability and Toxicity

- This compound’s TPSA (41.1 Ų) and BBB permeability score (0.21) limit its central nervous system (CNS) penetration, whereas 7-chloro-1-methylpyrazolopyridine achieves superior CNS uptake (BBB score: 0.92) due to reduced hydrogen-bonding capacity .

- The H315-H319-H335 hazard warnings for this compound (skin/eye irritation, respiratory sensitization) are less severe than the genotoxicity risks associated with 5,7-dichloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.